REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[Br:5]N1C(=O)CCC1=O.[C:13]1([OH:23])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)C=C[CH:14]=1>O>[Br:5][C:14]1[C:13](=[O:23])[C:22]2[C:17]([C:1](=[O:4])[CH:2]=1)=[CH:18][CH:19]=[CH:20][CH:21]=2
|
Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
71.2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the latter of which was stirred an additional 30 min at 45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
to give a red solution
|
Type
|
TEMPERATURE
|
Details
|
before cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with rhethylene chloride (6×400 mL)
|
Type
|
WASH
|
Details
|
washed with water (4×400 mL) and saturated sodium bicarbonate solution (4×300 mL)
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation of the solvent
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
following drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
yielded a yellow solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from 95% ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |